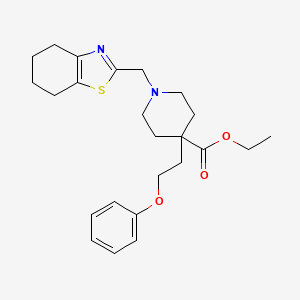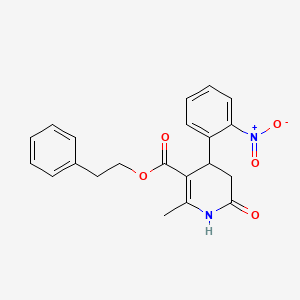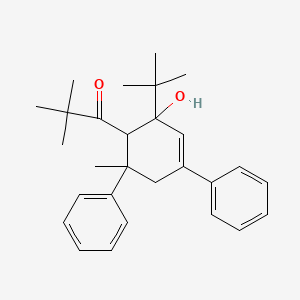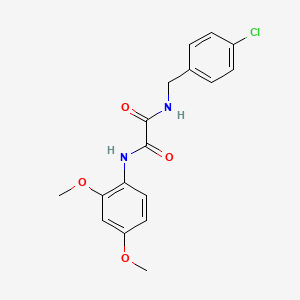![molecular formula C21H28N2O5 B4898817 1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NGB 2904 and is a member of the piperazine family of compounds. The synthesis method for NGB 2904 is well established, and this compound has been shown to have a number of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action for NGB 2904 is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a number of important physiological processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. By modulating the sigma-1 receptor, NGB 2904 may be able to protect neurons from damage and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
NGB 2904 has a number of interesting biochemical and physiological effects. For example, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that is involved in the growth and survival of neurons, and it may play a key role in the treatment of neurodegenerative diseases. Additionally, NGB 2904 has been shown to increase the expression of anti-apoptotic proteins, which may help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NGB 2904 in lab experiments is that it has been well studied and its synthesis method is well established. Additionally, this compound has been shown to have a number of interesting biochemical and physiological effects, which makes it a promising candidate for further research. However, one of the limitations of using NGB 2904 in lab experiments is that it has not yet been tested in humans, so its potential side effects and toxicity are not fully understood.
Orientations Futures
There are a number of future directions for research on NGB 2904. For example, researchers could investigate the potential of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, researchers could explore the mechanism of action of NGB 2904 in more detail, in order to better understand how it modulates the sigma-1 receptor. Finally, researchers could investigate the potential side effects and toxicity of NGB 2904 in humans, in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis method for NGB 2904 involves the reaction of 1-naphthol with 1-bromobutane to form 4-butoxynaphthalene. This intermediate is then reacted with 1-methylpiperazine to form N-(4-butoxynaphthalen-1-yl)-1-methylpiperazine. Finally, this compound is reacted with oxalic acid to form 1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate. The overall yield for this synthesis method is approximately 40%.
Applications De Recherche Scientifique
NGB 2904 has been shown to have a number of interesting scientific research applications. One of the most promising applications for this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. NGB 2904 has been shown to have neuroprotective effects in animal models of these diseases, and it may be able to slow or even prevent the progression of these diseases in humans.
Propriétés
IUPAC Name |
1-methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-20-12-14-21(15-13-20)11-4-5-16-22-19-10-6-8-17-7-2-3-9-18(17)19;3-1(4)2(5)6/h2-3,6-10H,4-5,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIZIKJEPNFJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)

![9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)

![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)

![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898819.png)

